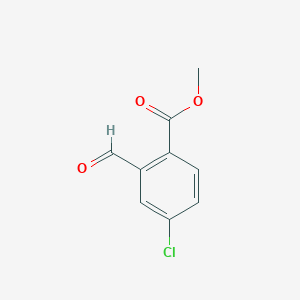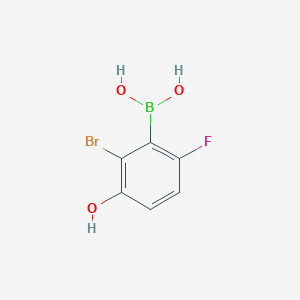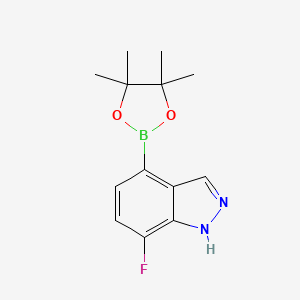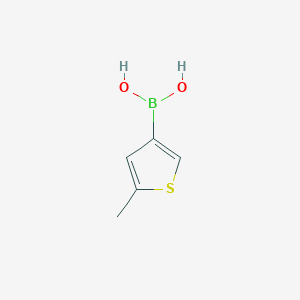
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
Descripción general
Descripción
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a chemical compound with the CAS Number: 1283338-12-4 . It has a molecular weight of 330.15 . The IUPAC name for this compound is 1-(4-bromo-3-fluorobenzoyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is 1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
Compounds structurally related to 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer. The research highlights the importance of such compounds in developing new therapeutic agents for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Glycopeptides
Fluorobenzoyl groups, similar to the 3-fluorobenzoyl part of the compound , have been utilized as protective groups in carbohydrate and glycopeptide synthesis. Their use suppresses beta-elimination of O-linked carbohydrates, demonstrating the chemical's utility in complex organic synthesis processes (P. Sjölin & J. Kihlberg, 2001).
Metal-Organic Frameworks (MOFs)
The structural components similar to 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid have been employed in constructing metal-organic frameworks with applications in gas adsorption and separation, demonstrating the compound's potential in materials science (Xiankai Sun et al., 2021).
Antimicrobial Activities
Related compounds have been synthesized and evaluated for their antimicrobial activities, providing insights into the potential use of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid in developing new antimicrobial agents. Such research showcases the broader implications of this compound in the pharmaceutical industry (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYGUJPRKSDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
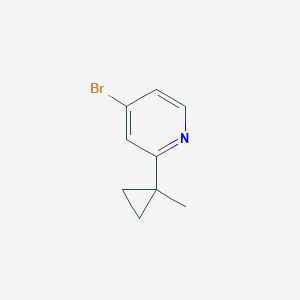



![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

